

4-Isobutoxyphenylboronic Acid: A Technical Guide to its Synthesis and Application

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Compound of Interest

Compound Name: *4-Isobutoxyphenylboronic acid*

Cat. No.: *B121918*

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Introduction

4-Isobutoxyphenylboronic acid, a member of the versatile class of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction, the development of which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the formation of carbon-carbon bonds, enabling the efficient construction of complex molecules, including many pharmaceuticals. The isobutoxy group of the title compound imparts favorable solubility and lipophilicity, making it a valuable synthon in medicinal chemistry for the development of new therapeutic agents.

While the specific seminal publication detailing the initial discovery and synthesis of **4-isobutoxyphenylboronic acid** (CAS Number: 153624-44-3) could not be definitively identified through available search methods, its preparation follows well-established and widely practiced methodologies for the synthesis of arylboronic acids. This guide provides a comprehensive overview of these established synthetic routes, its chemical properties, and its pivotal role in organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-isobutoxyphenylboronic acid** is presented in the table below.

Property	Value
CAS Number	153624-44-3
Molecular Formula	C ₁₀ H ₁₅ BO ₃
Molecular Weight	194.04 g/mol
Appearance	White to off-white solid
Melting Point	99-104 °C
Solubility	Soluble in many organic solvents. A 2020 study investigated its solubility in chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane. [1]

Established Synthetic Methodologies

The synthesis of **4-isobutoxyphenylboronic acid** is typically achieved through a two-step process starting from commercially available 4-bromophenol. The general workflow involves the etherification of 4-bromophenol followed by a metal-halogen exchange and subsequent borylation.

Step 1: Synthesis of 1-Bromo-4-isobutoxybenzene

The first step is a Williamson ether synthesis, where 4-bromophenol is reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

Experimental Protocol:

A mixture of 4-bromophenol, isobutyl bromide, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude

product, 1-bromo-4-isobutoxybenzene, is then purified, typically by distillation or column chromatography.

Step 2: Synthesis of 4-Isobutoxyphenylboronic Acid

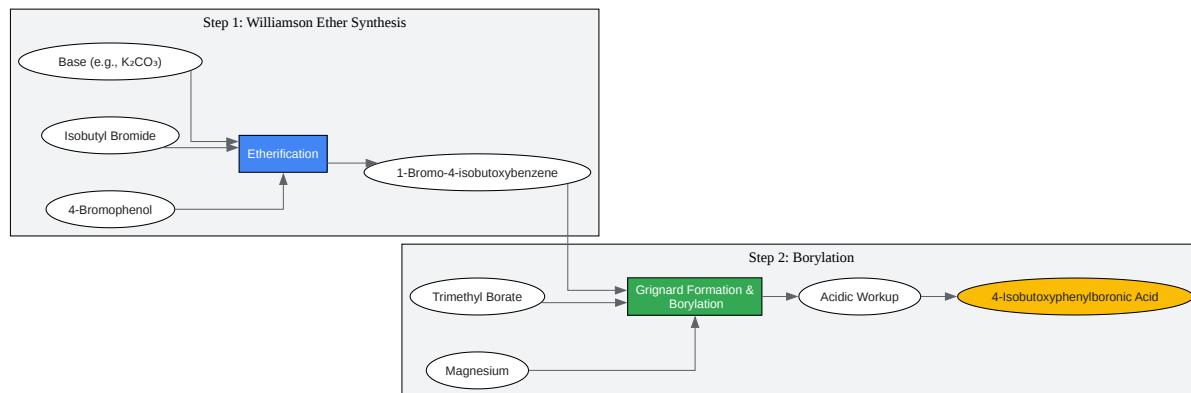
The second step involves the conversion of the aryl bromide to the corresponding boronic acid. This is commonly achieved via the formation of an organometallic intermediate (either a Grignard reagent or an organolithium species) followed by reaction with a trialkyl borate.

Experimental Protocol (via Grignard Reagent):

Magnesium turnings are activated in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-4-isobutoxybenzene in the same anhydrous solvent is then added dropwise to initiate the formation of the Grignard reagent, 4-isobutoxyphenylmagnesium bromide. The reaction mixture is then cooled to a low temperature (typically -78 °C), and a solution of trimethyl borate in anhydrous THF is added slowly. After stirring for a period, the reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The product, **4-isobutoxyphenylboronic acid**, is then extracted into an organic solvent, and the solvent is removed to yield the crude product, which can be purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the established synthetic pathway for **4-isobutoxyphenylboronic acid**.



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Caption: Synthetic pathway for **4-isobutoxyphenylboronic acid**.

Historical Context and Applications in Suzuki-Miyaura Coupling

The significance of arylboronic acids, including **4-isobutoxyphenylboronic acid**, is intrinsically linked to the development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979. This palladium-catalyzed reaction provides a powerful and versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

The general catalytic cycle of the Suzuki-Miyaura coupling is depicted below.

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4-Isobutoxyphenylboronic acid serves as the "R²-B(OH)₂" component in this cycle. Its application has been extensive in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and materials science. The isobutoxy group can modulate the pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME), making this boronic acid a valuable tool for drug discovery professionals.

Conclusion

4-Isobutoxyphenylboronic acid is a key reagent in modern organic synthesis, with its importance firmly rooted in the revolutionary Suzuki-Miyaura cross-coupling reaction. While the specific details of its initial discovery remain to be unearthed from the historical scientific literature, the well-established synthetic routes provide a reliable and efficient means for its preparation. The unique combination of the reactive boronic acid moiety and the property-modulating isobutoxy group ensures its continued and widespread use in the development of novel molecules for a range of scientific applications, particularly in the field of medicinal chemistry.

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References

- 1. pubs.acs.org [pubs.acs.org]
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